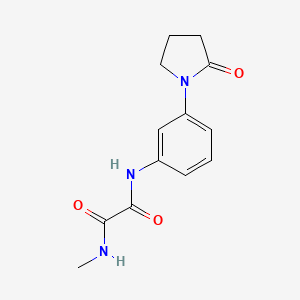

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

説明

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalyl bridge connecting a methyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety. The oxalamide core (N–C(=O)–C(=O)–N) provides hydrogen-bonding capabilities, while the 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, influencing conformational flexibility and intermolecular interactions.

特性

IUPAC Name |

N-methyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-14-12(18)13(19)15-9-4-2-5-10(8-9)16-7-3-6-11(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCIDNJQRBKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

化学反応の分析

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide undergoes several types of chemical reactions:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a scaffold in the synthesis of novel biologically active compounds.

Biology: The compound is studied for its role in inhibiting protein-protein interactions, particularly involving the bromodomain of BRD4.

Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

Industry: The compound is used in the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with the bromodomain of BRD4. This interaction inhibits protein-protein interactions, thereby modulating various biological pathways. The molecular targets include specific proteins involved in these interactions, and the pathways affected are those regulated by BRD4.

類似化合物との比較

Structural Analog: 3-Chloro-N-phenyl-phthalimide

Key Differences :

- Core Structure : The phthalimide core (two fused benzene rings with two ketone groups) in 3-chloro-N-phenyl-phthalimide contrasts with the oxalamide backbone in the target compound.

- Substituents : The chloro group at position 3 in the phthalimide vs. the 2-oxopyrrolidin-1-yl group in the oxalamide derivative.

- Hydrogen-Bonding Capacity: Phthalimides lack the N–H hydrogen-bond donors present in oxalamides, reducing their ability to form strong intermolecular hydrogen bonds .

Data Table 1: Structural and Functional Comparison

| Property | N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Oxalamide (N–C(=O)–C(=O)–N) | Phthalimide (fused aromatic rings with ketones) |

| Key Functional Groups | Amide, lactam | Aromatic ketone, chloro |

| Hydrogen-Bond Donors | 2 (amide N–H) | 0 |

| Ring System | 2-Oxopyrrolidin-1-yl (5-membered lactam) | Isoindoline-1,3-dione (fused 6-membered rings) |

| Potential Applications | Drug design, enzyme inhibition | Polyimide synthesis |

Heterocyclic Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Key Differences :

- Core Heterocycle : The pyrazole ring in this compound vs. the lactam in the target oxalamide.

- Substituents : A trifluoromethyl group and sulfanyl moiety enhance hydrophobicity and electronic effects, unlike the oxalamide’s polar amide groups.

- Conformational Flexibility : The pyrazole’s rigid planar structure contrasts with the puckered lactam ring in the oxalamide derivative, as described by Cremer-Pople puckering coordinates .

Research Findings :

Hydrogen-Bonding Patterns in Supramolecular Chemistry

The oxalamide’s N–H groups enable robust hydrogen-bonding networks, as analyzed via graph set theory (e.g., R₂²(8) motifs), which are less prevalent in non-donor systems like phthalimides . This property enhances crystallinity and stability in solid-state applications.

Q & A

Q. What are the established synthetic routes for N1-methyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide?

The synthesis typically involves multi-step reactions:

- Amide Coupling : Reacting methylamine with a 3-(2-oxopyrrolidin-1-yl)phenyl intermediate using carbodiimides (e.g., EDC) and activators (e.g., HOBt) to form the oxalamide core .

- Functionalization : Introducing substituents via nucleophilic substitution or Suzuki-Miyaura cross-coupling, optimized under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm⁻¹) and pyrrolidinone bands .

Advanced Research Questions

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

- Catalyst Screening : Use of Pd catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions, reducing side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Flow Chemistry : Continuous flow reactors improve heat transfer and scalability, minimizing batch variability .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch effects .

- Structural Analogues : Compare activity with derivatives (e.g., fluorinated or chlorinated phenyl variants) to identify pharmacophore contributions .

- Dose-Response Curves : Use Hill slope analysis to differentiate partial vs. full agonism in enzyme inhibition assays .

Q. What computational methods predict the compound’s reactivity and binding mechanisms?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic attack (e.g., pyrrolidinone carbonyl) .

- Molecular Docking : Simulates interactions with neurokinin receptors or enzymes (e.g., kinases) to guide mutagenesis studies .

- MD Simulations : Assess stability of hydrogen bonds with water or protein residues under physiological conditions .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be addressed?

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent peak interference .

- 2D NMR : COSY and HSQC resolve overlapping signals from aromatic protons and amide NH groups .

- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to distinguish diastereotopic protons .

Methodological Considerations

- Reaction Monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields as mean ± SD .

- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。